molecular formula C9H8F2N4O B1483322 (1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2091104-74-2

(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1483322
CAS No.: 2091104-74-2
M. Wt: 226.18 g/mol
InChI Key: OTJRDEHRUVOOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula C9H8F2N4O and a molecular weight of 226.19 g/mol. It features a pyrazole core substituted with a difluoromethyl group at the 1-position and a pyrazine ring at the 3-position, with a hydroxymethyl functional group at the 5-position. This specific arrangement of nitrogen-containing heterocycles makes it a valuable intermediate in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in pharmacology, known for its widespread biological activities . Pyrazole derivatives are found in a multitude of therapeutic agents, exhibiting anti-inflammatory, antimicrobial, anticancer, and antiviral properties, among others . The presence of the pyrazine heteroaromatic system and the difluoromethyl group further enhances its potential as a building block for creating novel bioactive molecules or for use in chemical biology research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(difluoromethyl)-5-pyrazin-2-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N4O/c10-9(11)15-6(5-16)3-7(14-15)8-4-12-1-2-13-8/h1-4,9,16H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJRDEHRUVOOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)CO)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a difluoromethyl group and a pyrazinyl moiety. Its molecular formula is C9H9F2N5C_9H_9F_2N_5 with a molecular weight of approximately 225.20 g/mol. The presence of the difluoromethyl group enhances its binding affinity to biological targets, potentially increasing its efficacy as a therapeutic agent.

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with specific enzymes and receptors, modulating various biochemical pathways that could lead to therapeutic effects. The difluoromethyl group is particularly noted for enhancing the compound's stability and reactivity, which may contribute to its biological activity.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial , anticancer , and antioxidant activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds, including those similar to this compound, demonstrate notable antimicrobial properties against various pathogens .
  • Anticancer Activity : Pyrazole derivatives have been evaluated for their anticancer properties. Studies have shown that compounds containing pyrazole rings can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these compounds with established chemotherapeutics like doxorubicin has shown synergistic effects, enhancing cytotoxicity against resistant cancer cells .
  • Antioxidant Activity : The antioxidant potential of pyrazole compounds has been assessed through various assays, indicating their capability to scavenge free radicals and protect against oxidative stress .

Case Studies

Several studies have highlighted the biological activities associated with pyrazole derivatives:

  • Anticancer Synergy : A study investigated the effects of combining pyrazole derivatives with doxorubicin on MDA-MB-231 cells, revealing enhanced cell death rates compared to doxorubicin alone. This suggests that this compound could be an effective adjunct in cancer therapy .
  • Antimicrobial Efficacy : Research on related compounds demonstrated significant antifungal activity against several strains, indicating potential applications in treating infectious diseases .

Data Summary Table

Biological Activity Mechanism/Effect References
AntimicrobialInhibition of pathogen growth
AnticancerInduction of apoptosis in cancer cells
AntioxidantScavenging free radicals

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name Substituents (Positions) Molecular Weight Key Features Reference
(1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol 1: CF₂H; 3: pyrazin-2-yl; 5: CH₂OH 256.22 g/mol* Fluorinated pyrazole with heteroaromatic pyrazine; hydroxymethyl group
(1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol 1: cyclopropylmethyl; 3: pyrazin-2-yl; 5: CH₂OH 230.27 g/mol Cyclopropylmethyl enhances steric bulk but reduces electronegativity vs. CF₂H
(1,4-Dimethyl-1H-pyrazol-5-yl)methanol 1: CH₃; 4: CH₃; 5: CH₂OH 142.17 g/mol Non-fluorinated; lacks heteroaromatic substituents; simpler structure
[2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]pyridin-3-yl]methanol 1: isopropyl; 3: pyridin-3-yl; 5: CH₂OH 217.27 g/mol Pyridine instead of pyrazine; isopropyl group increases hydrophobicity
(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanol 1: C₂H₅; 3: CH₃; 5: CH₂OH 154.20 g/mol Alkyl substituents; lower molecular weight and polarity

Notes:

  • Difluoromethyl vs. Trifluoromethyl : Trifluoromethyl (CF₃) analogs (e.g., from ) exhibit higher electronegativity and lipophilicity but may suffer from reduced solubility compared to CF₂H derivatives .
  • Pyrazine vs.

Physicochemical Properties

  • Solubility: The hydroxymethyl group enhances water solubility compared to non-polar analogs like (1,4-dimethyl-1H-pyrazol-5-yl)methanol . However, the difluoromethyl and pyrazine groups introduce moderate lipophilicity (logP ~1.5–2.5 estimated).
  • Melting Point: Fluorinated pyrazoles (e.g., ’s thiazolyl derivative) typically exhibit higher melting points (>150°C) due to crystallinity from fluorine’s electronegativity. Non-fluorinated analogs (e.g., ’s 3-methyl-1-phenyl-2-pyrazolin-5-one) melt at 125–126°C .

Preparation Methods

General Synthetic Strategy

The synthesis of (1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol generally involves:

  • Formation of the pyrazole ring via cyclization reactions.
  • Introduction of the difluoromethyl group at the 1-position.
  • Attachment of the pyrazin-2-yl substituent at the 3-position.
  • Functionalization at the 5-position with a methanol group.

This sequence typically requires precise control of reaction conditions, catalysts, and purification steps to achieve high yield and purity.

Preparation of the Pyrazole Core with Difluoromethyl Substitution

A key step is the synthesis of difluoromethyl-substituted pyrazole intermediates. According to patent CN111362874B, a method for preparing difluoromethyl-substituted pyrazoles involves:

  • Step 1: Substitution/Hydrolysis Reaction

    An alpha,beta-unsaturated ester is reacted with 2,2-difluoroacetyl halide (X = F or Cl) in an organic solvent under low temperature with an acid-binding agent. This forms an alpha-difluoroacetyl intermediate after subsequent alkali hydrolysis.

  • Step 2: Condensation/Cyclization Reaction

    The alpha-difluoroacetyl intermediate undergoes a low-temperature condensation reaction with methylhydrazine aqueous solution in the presence of a catalyst (sodium iodide or potassium iodide). The reaction mixture is then subjected to reduced pressure and temperature increase to promote cyclization, followed by acidification to precipitate the crude pyrazole product.

  • Purification

    The crude product is recrystallized from a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35-65% alcohol content) to obtain the pure difluoromethyl-substituted pyrazole acid with yields ranging from 75% to 80% and high purity (>99% by HPLC).

This approach efficiently introduces the difluoromethyl group at the pyrazole 1-position and forms the pyrazole ring in a controlled manner.

Functionalization to Introduce the Methanol Group at the 5-Position

The methanol substituent at the 5-position of the pyrazole ring can be introduced by:

  • Reduction of an aldehyde or ester precursor at the 5-position to the corresponding alcohol.
  • Alternatively, direct substitution reactions on a suitable pyrazole intermediate bearing a leaving group at the 5-position.

The reduction step often uses mild reducing agents such as sodium borohydride or catalytic hydrogenation under controlled conditions to avoid affecting other sensitive groups like the difluoromethyl or pyrazinyl substituents.

Summary of Preparation Steps in Table Form

Step Reaction Type Key Reagents & Conditions Outcome Yield & Purity
1 Substitution/Hydrolysis Alpha,beta-unsaturated ester + 2,2-difluoroacetyl halide, acid-binding agent, alkali hydrolysis, low temp (-30 to -20°C) Alpha-difluoroacetyl intermediate High conversion, monitored by HPLC
2 Condensation/Cyclization Methylhydrazine aqueous solution, catalyst (NaI or KI), low temp, reduced pressure, acidification Difluoromethyl-substituted pyrazole acid 75-80% yield, >99% purity (HPLC)
3 Coupling/Attachment Pyrazine derivative, Pd-catalyst (e.g., Suzuki coupling), inert atmosphere Pyrazin-2-yl substituted pyrazole Optimized for high selectivity
4 Reduction/Functionalization Sodium borohydride or catalytic hydrogenation Methanol group at 5-position on pyrazole High selectivity, minimal side reactions

Research Findings and Optimization Notes

  • Catalyst Choice: Sodium iodide or potassium iodide catalysts improve the condensation and cyclization efficiency of the difluoromethyl intermediate with methylhydrazine, enhancing yield and purity.

  • Temperature Control: Maintaining low temperatures (-30 to -20°C) during addition and reaction steps prevents side reactions and decomposition of sensitive intermediates.

  • Recrystallization Solvent: A mixture of alcohol and water (35-65% alcohol) provides optimal solubility and crystallization conditions to purify the pyrazole acid intermediates.

  • Purification: Extraction with dichloromethane followed by acidification and filtration yields crude products suitable for recrystallization, ensuring high purity.

  • Yield Consistency: Multiple runs report yields in the range of 75-80% with HPLC purity above 99%, demonstrating reproducibility.

Additional Context on Pyrazole Derivative Syntheses

Pyrazole derivatives, including those substituted with difluoromethyl and pyrazinyl groups, are widely studied due to their pharmacological relevance. The synthesis methods typically emphasize:

  • Efficient cyclization strategies for pyrazole ring formation.
  • Selective introduction of fluorinated groups to modulate biological activity.
  • Use of cross-coupling reactions for heteroaryl substitutions.

These strategies align with the preparation of this compound, combining robust synthetic steps to achieve the target compound with high purity and yield.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol?

  • Methodology :

  • Hydrazine Cyclization : React 1,3-diketones or β-keto esters with phenylhydrazine in ethanol under acidic conditions (e.g., glacial acetic acid) to form the pyrazole core .
  • Difluoromethylation : Introduce the difluoromethyl group via halogenation (e.g., ClCF₂H) followed by reduction or direct substitution using fluorinating agents (e.g., DAST) .
  • Pyrazine Coupling : Use Suzuki-Miyaura cross-coupling to attach the pyrazin-2-yl group to the pyrazole ring, employing Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids in deoxygenated DMF/water .
  • Methanol Functionalization : Oxidize or reduce intermediates (e.g., aldehydes) to the methanol derivative using NaBH₄ or LiAlH₄ in THF/MeOH .

Q. How can purity and structural integrity be confirmed for this compound?

  • Analytical Techniques :

  • HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection (λ = 254 nm) .
  • FTIR : Identify functional groups (e.g., O-H stretch at ~3200–3600 cm⁻¹ for methanol) .
  • NMR : Confirm substitution patterns (¹H NMR: pyrazole H at δ 6.5–7.5 ppm; ¹⁹F NMR: CF₂ at δ -110 to -120 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+ expected m/z) .

Q. What are common functional group transformations applicable to this compound?

  • Reduction : Convert the methanol group to a methylene group via oxidation (e.g., MnO₂) to an aldehyde, followed by reduction (NaBH₄) .
  • Esterification : React with acyl chlorides in pyridine to form esters (e.g., acetate derivatives) .
  • Nucleophilic Substitution : Replace the pyrazine ring with other heterocycles using SNAr reactions (e.g., with amines or thiols) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Multi-Technique Validation :

  • X-Ray Crystallography : Resolve dihedral angles and hydrogen-bonding networks (e.g., O-H···N interactions) using SHELX software .
  • Dynamic NMR : Analyze temperature-dependent splitting to confirm rotational barriers in flexible groups .
  • DFT Calculations : Compare experimental and computed NMR/IR spectra (e.g., Gaussian 09 with B3LYP/6-31G*) .

Q. How to design structure-activity relationship (SAR) studies for pyrazole derivatives?

  • Key Modifications :

  • Pyrazine Replacement : Substitute with pyridines or triazines to assess π-stacking effects on receptor binding .
  • Difluoromethyl Bioisosteres : Replace CF₂H with CHF₂ or CF₃ to study hydrophobicity and metabolic stability .
  • Methanol Derivatives : Test methyl ethers or carboxylates for improved bioavailability .
    • Assays :
  • Kinase Inhibition : Screen against Jak2 V617F mutants (IC₅₀ via cell proliferation assays) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., P19 embryonic carcinoma) .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for coupling efficiency in Suzuki reactions .
  • Solvent Optimization : Use mixed solvents (e.g., THF/MeOH) to balance solubility and reactivity .
  • Protection/Deprotection : Apply tert-butoxycarbonyl (Boc) groups to sensitive amines, removed via TFA .

Q. How to assess the compound’s stability under physiological conditions?

  • Forced Degradation :

  • Acidic/Base Hydrolysis : Incubate in HCl/NaOH (0.1–1 M) at 37°C for 24h, monitor via HPLC .
  • Oxidative Stress : Treat with H₂O₂ (3%) and analyze degradation products by LC-MS .
    • Plasma Stability : Incubate in human plasma (37°C, 1h), quantify parent compound via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.